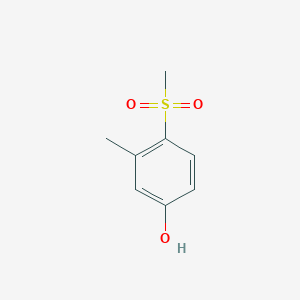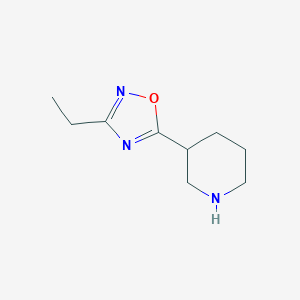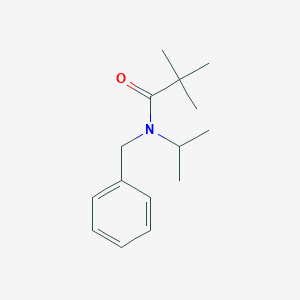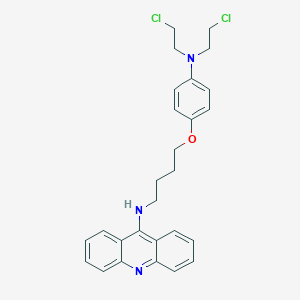![molecular formula C12H19N3O5 B166827 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)-4-(methylamino)pyrimidin-2-one CAS No. 135000-71-4](/img/structure/B166827.png)
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)-4-(methylamino)pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)-4-(methylamino)pyrimidin-2-one is a chemical compound commonly known as emtricitabine. It belongs to the class of nucleoside reverse transcriptase inhibitors (NRTIs) and is used as an antiviral drug for the treatment of HIV-1 infection. Emtricitabine is a potent inhibitor of HIV-1 replication and has been approved by the FDA for use in combination with other antiretroviral drugs.
Wirkmechanismus
Emtricitabine inhibits the reverse transcriptase enzyme of HIV-1, which is essential for the replication of the virus. It acts by competing with the natural substrate, deoxycytidine triphosphate, for incorporation into the viral DNA. Once incorporated, emtricitabine terminates the chain elongation, leading to inhibition of viral replication.
Biochemical and Physiological Effects
Emtricitabine has been shown to have minimal toxicity and is generally well-tolerated by patients. It is rapidly absorbed after oral administration and has a long half-life, allowing for once-daily dosing. Emtricitabine is primarily eliminated through the kidneys, and dose adjustment is required in patients with renal impairment.
Vorteile Und Einschränkungen Für Laborexperimente
Emtricitabine is a valuable tool for studying the replication of HIV-1 in vitro. It is highly effective in inhibiting viral replication and has a low toxicity profile. However, emtricitabine is not effective against other viruses, and its use is limited to HIV-1 infection.
Zukünftige Richtungen
The development of new antiviral drugs with improved efficacy and safety profiles remains an important area of research. Several studies are currently underway to investigate the use of emtricitabine in combination with other antiretroviral drugs for the treatment of HIV-1 infection. Additionally, research is being conducted to explore the potential use of emtricitabine for the prevention of HIV transmission in high-risk populations.
Conclusion
Emtricitabine is a potent antiviral drug that is highly effective in the treatment of HIV-1 infection. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Emtricitabine is a valuable tool for studying the replication of HIV-1 in vitro and has the potential for use in the prevention of HIV transmission. Ongoing research in this area will continue to expand our understanding of emtricitabine and its potential applications in the treatment and prevention of HIV-1 infection.
Synthesemethoden
Emtricitabine is synthesized from cytidine, which is a naturally occurring nucleoside. The synthesis involves several steps, including protection of the hydroxyl groups, selective bromination, and coupling with the protected 2'-deoxy-5'-O-DMT-3'-O-nosylcytidine. The final step involves deprotection of the hydroxyl groups to obtain emtricitabine.
Wissenschaftliche Forschungsanwendungen
Emtricitabine has been extensively studied for its antiviral activity against HIV-1. It has been shown to be highly effective in reducing viral load and increasing CD4+ T cell counts in HIV-infected patients. Emtricitabine is also being investigated for its potential use in the prevention of HIV transmission. Studies have shown that emtricitabine, when used in combination with tenofovir, can significantly reduce the risk of HIV transmission in high-risk populations.
Eigenschaften
CAS-Nummer |
135000-71-4 |
|---|---|
Produktname |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)-4-(methylamino)pyrimidin-2-one |
Molekularformel |
C12H19N3O5 |
Molekulargewicht |
285.3 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)-4-(methylamino)pyrimidin-2-one |
InChI |
InChI=1S/C12H19N3O5/c1-13-11-7(6-19-2)4-15(12(18)14-11)10-3-8(17)9(5-16)20-10/h4,8-10,16-17H,3,5-6H2,1-2H3,(H,13,14,18)/t8-,9+,10+/m0/s1 |
InChI-Schlüssel |
CZRYOFPBYHGRBK-IVZWLZJFSA-N |
Isomerische SMILES |
CNC1=NC(=O)N(C=C1COC)[C@H]2C[C@@H]([C@H](O2)CO)O |
SMILES |
CNC1=NC(=O)N(C=C1COC)C2CC(C(O2)CO)O |
Kanonische SMILES |
CNC1=NC(=O)N(C=C1COC)C2CC(C(O2)CO)O |
Synonyme |
5-methoxymethyl-N(4)-methyl-2'-deoxycytidine 5-MMMDC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Benzo[k]fluoranthene-7,12-dicarbonitrile](/img/structure/B166750.png)
![1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B166751.png)

![N,N'-(Methylenedi-4,1-cyclohexanediyl)bis[4-(2-pyridinyl)-1-piperazinecarboxamide]](/img/structure/B166756.png)




![2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate](/img/structure/B166770.png)
